rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

Catalog No.
S13974444
CAS No.
M.F
C14H16O2
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-car...

Product Name

rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

IUPAC Name

(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C14H16O2/c15-13(16)14(11-4-2-1-3-5-11)9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2,(H,15,16)/t10-,12+,14-/m0/s1

InChI Key

FODOCVXEWGKNJA-SUHUHFCYSA-N

Canonical SMILES

C1CC2CC1CC2(C3=CC=CC=C3)C(=O)O

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@]2(C3=CC=CC=C3)C(=O)O

Rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid is an organic compound characterized by its bicyclic structure and a carboxylic acid functional group. The compound has the molecular formula C14H16O2C_{14}H_{16}O_{2} and a molecular weight of approximately 224.28 g/mol. It features a phenyl group attached to the bicyclic framework, which contributes to its unique chemical properties and potential biological activities. The IUPAC name reflects its stereochemistry, indicating specific configurations at the chiral centers within the bicyclic structure .

Typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions, which can lead to the formation of hydrocarbons.
  • Reduction: Reduction of the carboxylic acid group to form primary alcohols or aldehydes.

These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties.

Several methods exist for synthesizing rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid:

  • Diels-Alder Reaction: A common approach involves a Diels-Alder reaction between a diene and a dienophile, leading to the formation of the bicyclic structure.

    Example:
    text
    Diene + Dienophile → Bicyclic Intermediate
  • Functional Group Transformations: Starting from simpler bicyclic precursors, functional groups can be introduced or modified to yield the desired carboxylic acid.
  • Asymmetric Synthesis: Techniques such as chiral auxiliary methods or catalytic asymmetric synthesis can be employed to obtain enantiomerically enriched products.

Rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for developing new drugs with anti-inflammatory or antimicrobial properties.
  • Material Science: Its unique structure may be useful in creating novel materials with specific mechanical or thermal properties.
  • Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid focus on its behavior in biological systems and its interactions with proteins or enzymes. Understanding these interactions is crucial for predicting its pharmacological effects and potential side effects.

Key areas of study include:

  • Binding affinity: Assessing how well the compound binds to target receptors or enzymes.
  • Metabolic pathways: Investigating how the compound is metabolized within biological systems.

Several compounds share structural similarities with rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid:

Compound NameCAS NumberKey Features
Bicyclo[2.2.1]heptane-2-carboxylic acid824-62-4Parent structure without phenyl group
3-Phenylbicyclo[2.2.1]heptane-3-carboxylic acid104653-97-6Different positional isomer with potential activity
rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-3-carboxylic acid24736-65-0Similar stereochemistry but different position

Uniqueness

The uniqueness of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific stereochemistry and the presence of the phenyl group at the 2-position of the bicyclic framework, which may influence its reactivity and biological activity compared to other derivatives.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

216.115029749 g/mol

Monoisotopic Mass

216.115029749 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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